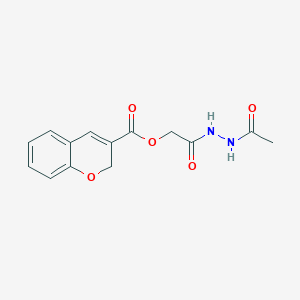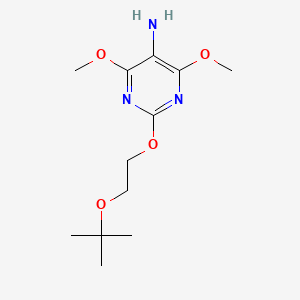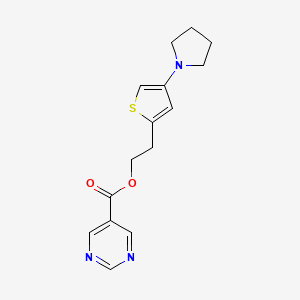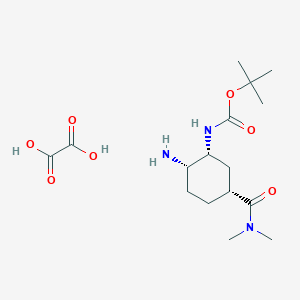
7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine is a complex organic compound with a molecular formula of C20H13ClN6. This compound is notable for its unique structure, which includes a purine base substituted with an imidazole ring and various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate and an aldehyde under acidic conditions.
Substitution on the purine ring: The imidazole derivative is then reacted with a chlorinated purine derivative under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The purine base can also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Purine derivatives: These compounds share the purine base structure and are involved in various biological processes.
Chlorinated organic compounds: These compounds contain chlorine atoms and can undergo similar chemical reactions.
The uniqueness of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine lies in its combined structure of imidazole and purine rings, which gives it distinct chemical and biological properties.
特性
CAS番号 |
916976-70-0 |
|---|---|
分子式 |
C22H17ClN6 |
分子量 |
400.9 g/mol |
IUPAC名 |
2-chloro-6-(4,5-diphenylimidazol-1-yl)-7-ethylpurine |
InChI |
InChI=1S/C22H17ClN6/c1-2-28-13-25-20-19(28)21(27-22(23)26-20)29-14-24-17(15-9-5-3-6-10-15)18(29)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChIキー |
XJWMGLZRODABAQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)N3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)
![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)

